Sodium metasilicate nonahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

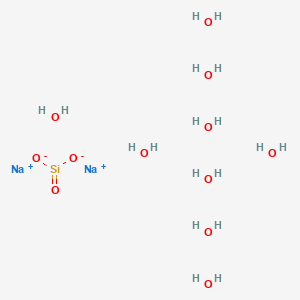

Sodium metasilicate nonahydrate is a chemical compound with the formula

Na2SiO3⋅9H2O

. It is a hydrated form of sodium metasilicate, appearing as white crystalline powder. This compound is known for its high solubility in water, forming an alkaline solution. It is widely used in various industrial and scientific applications due to its unique chemical properties.Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium metasilicate nonahydrate can be synthesized by reacting sodium carbonate (Na$_2$CO$_3$) with silicon dioxide (SiO$_2$) under high temperature and pressure. The reaction typically follows this equation:

Na2CO3+SiO2→Na2SiO3+CO2

Industrial Production Methods: In industrial settings, this compound is produced by dissolving solid sodium silicate in water, followed by crystallization. The process involves:

Dissolution: Sodium silicate is dissolved in water at elevated temperatures.

Crystallization: The solution is then cooled to allow the formation of this compound crystals.

Separation and Drying: The crystals are separated from the solution and dried to obtain the final product

Types of Reactions:

- this compound undergoes hydrolysis in water, forming silicic acid and sodium hydroxide.

Hydrolysis: Na2SiO3⋅9H2O+H2O→H2SiO3+2NaOH

It reacts with acids to form silicic acid and corresponding sodium salts.Neutralization: Na2SiO3+2HCl→H2SiO3+2NaCl

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl), sulfuric acid (H$_2$SO$_4$).

Bases: Sodium hydroxide (NaOH).

Major Products:

Silicic Acid: Formed during hydrolysis and neutralization reactions.

Sodium Salts: Such as sodium chloride (NaCl) when reacting with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

Construction Materials

Geopolymer Synthesis

Sodium metasilicate nonahydrate serves as an alkaline activator in the synthesis of geopolymer materials. Research indicates that it can effectively activate aluminosilicate-rich materials such as fly ash (FA) and blast furnace slag (BFS). In a study examining various proportions of sodium metasilicate in geopolymer mortar, it was found that the compound significantly influenced compressive strength and workability . The results demonstrated that this compound is a promising alternative to conventional alkaline activators like sodium hydroxide, offering a more user-friendly option for producing geopolymer materials.

| Parameter | Effect of Sodium Metasilicate |

|---|---|

| Compressive Strength | Increased with optimal ratios |

| Workability | Improved flow characteristics |

| Setting Time | Affected by concentration |

Cleaning Agents

This compound is widely used in the formulation of cleaning products due to its ability to enhance detergency and emulsification. It acts as a powerful alkaline agent that helps break down grease and oil, making it effective in both household and industrial cleaners . The compound's ability to regulate pH levels further enhances its effectiveness as a cleaning agent.

Industrial Applications

Corrosion Inhibition

The compound exhibits excellent corrosion-inhibiting properties, making it suitable for protecting metal surfaces. Its silica content forms a protective layer on metals, thereby preventing rust and degradation . This application is particularly valuable in industries where metal components are exposed to harsh environments.

Fireproofing Agent

this compound has been utilized as a fireproofing agent due to its ability to form a protective barrier when subjected to high temperatures. This application is critical in construction and manufacturing sectors where fire safety is paramount .

Other Notable Applications

- Adhesives and Binders : It serves as an effective adhesive in various applications, including paper production and textile manufacturing.

- Pulp and Paper Industry : Sodium metasilicate is used as a sizing agent, improving the quality of paper products by enhancing their resistance to water .

- Nanotechnology : Recent studies have explored the use of this compound in the production of honeycomb porous silicon structures, which have potential applications in electronics and catalysis .

Case Study 1: Geopolymer Mortar Development

In a study focused on developing geopolymer mortars activated by this compound, researchers found that varying the concentration of the activator significantly impacted the mechanical properties of the resulting material. The study concluded that optimal ratios could yield compressive strengths comparable to traditional cement-based mortars .

Case Study 2: Cleaning Product Formulation

A comparative analysis of cleaning products containing this compound revealed enhanced performance metrics compared to those without it. Products formulated with this compound demonstrated superior grease removal capabilities and maintained stability over extended periods .

Wirkmechanismus

The compound exerts its effects primarily through its ability to form alkaline solutions and silicic acid. The alkaline nature helps in cleaning and emulsifying, while silicic acid formation is crucial in various chemical syntheses. The molecular targets include metal ions and organic molecules, facilitating reactions such as saponification and polymerization.

Vergleich Mit ähnlichen Verbindungen

Sodium Silicate (Water Glass): Na2SiO3

Sodium Orthosilicate: Na4SiO4

Sodium Disilicate: Na2Si2O5

Uniqueness: Sodium metasilicate nonahydrate is unique due to its high hydration level, which imparts distinct solubility and reactivity characteristics. Compared to other sodium silicates, it forms more stable and concentrated alkaline solutions, making it particularly effective in applications requiring strong cleaning and emulsifying properties .

Eigenschaften

CAS-Nummer |

13517-24-3 |

|---|---|

Molekularformel |

H4NaO4Si |

Molekulargewicht |

119.10 g/mol |

IUPAC-Name |

disodium;dioxido(oxo)silane;nonahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

InChI-Schlüssel |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

O.O[Si](=O)O.[Na] |

Key on ui other cas no. |

13517-24-3 |

Piktogramme |

Corrosive; Irritant |

Synonyme |

monosodium metasilicate sodium metasilicate sodium metasilicate nonahydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.